![molecular formula C4H8O3S B8810665 2-Methylprop-2-ene-1-sulfonic acid CAS No. 3934-16-5](/img/structure/B8810665.png)
2-Methylprop-2-ene-1-sulfonic acid
Overview
Description
2-Methylprop-2-ene-1-sulfonic acid is a useful research compound. Its molecular formula is C4H8O3S and its molecular weight is 136.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Industrial Applications
- Corrosion Inhibitor :
- Monomer for Polymer Synthesis :
- Surfactant :
Scientific Research Applications
-
Biological Studies :
- Research has shown that this compound can act as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria. This mechanism suggests potential applications as an antimicrobial agent.
- Analytical Chemistry :
- Polymer Chemistry :
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound derivatives against various bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting its potential use in pharmaceutical formulations aimed at treating infections.
Case Study 2: Polymer Development
Research focused on developing anionic polymers using this compound as a monomer. The resulting polymers exhibited enhanced mechanical properties and thermal stability, making them suitable for applications in coatings and adhesives.
Data Table: Summary of Applications
Application Area | Specific Use | Notes |
---|---|---|
Industrial | Corrosion inhibitor | Enhances equipment longevity |
Polymer Synthesis | Monomer for anionic polymers | Used in coatings and adhesives |
Cleaning Products | Surfactant | Improves cleaning efficiency |
Biological Research | Antimicrobial agent | Inhibits bacterial growth |
Analytical Chemistry | HPLC separation | Compatible with mass spectrometry |
Properties
CAS No. |
3934-16-5 |
---|---|
Molecular Formula |
C4H8O3S |
Molecular Weight |
136.17 g/mol |
IUPAC Name |
2-methylprop-2-ene-1-sulfonic acid |
InChI |
InChI=1S/C4H8O3S/c1-4(2)3-8(5,6)7/h1,3H2,2H3,(H,5,6,7) |
InChI Key |
XEEYSDHEOQHCDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CS(=O)(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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